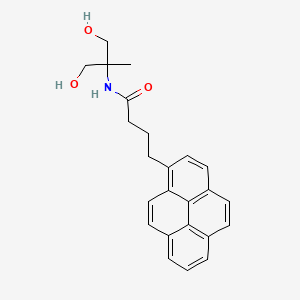![molecular formula C23H22N2O3 B12930028 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Pyrido[3,4-b]indole Moiety: This step involves the construction of the pyrido[3,4-b]indole ring system, which can be achieved through cyclization reactions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Oxyacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Indole-3-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-acetaldehyde: A related compound with an aldehyde group instead of an acetic acid group.
Uniqueness
2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid is unique due to its specific structural features, including the presence of the pyrido[3,4-b]indole ring system and the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C23H22N2O3 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indol-7-yl]oxyacetic acid |
InChI |
InChI=1S/C23H22N2O3/c1-16-23-20(11-12-24-16)19-10-9-18(28-15-22(26)27)14-21(19)25(23)13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,26,27) |
Clé InChI |
TUGUBHSKFIUEKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OCC(=O)O)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
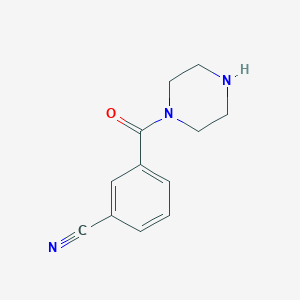
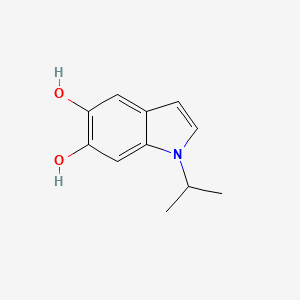


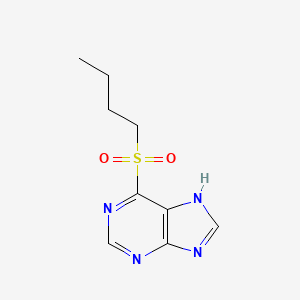

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
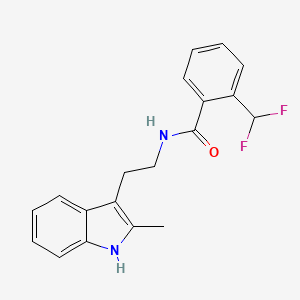

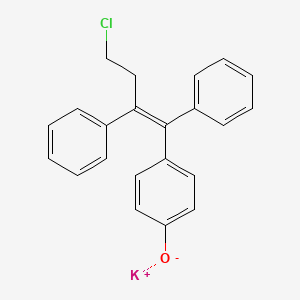
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
